molecular formula C12H8N2O B1656119 Benzo[h]quinazolin-4(1H)-one CAS No. 506418-75-3

Benzo[h]quinazolin-4(1H)-one

Cat. No. B1656119
CAS RN: 506418-75-3
M. Wt: 196.20
InChI Key: BJVYARVTSUNBMW-UHFFFAOYSA-N
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Description

Benzo[h]quinazolin-4(1H)-one is an organic compound that is part of the quinazoline family . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . This compound is a core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .


Synthesis Analysis

The synthesis of Benzo[h]quinazolin-4(1H)-one involves a green, simple, and efficient method via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .


Molecular Structure Analysis

The molecular structure of Benzo[h]quinazolin-4(1H)-one consists of a quinazoline core with a benzothiazole moiety . This structure has been confirmed by single-crystal X-ray structure determination .


Chemical Reactions Analysis

The chemical reactions of Benzo[h]quinazolin-4(1H)-one involve a cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones with benzyl halides and allyl halides . This reaction shows good functional group tolerance .


Physical And Chemical Properties Analysis

Benzo[h]quinazolin-4(1H)-one is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 .

Scientific Research Applications

Radioiodination and Biodistribution

Benzo[g]quinazolin-4(3H)-one derivatives have been studied for their potential in radioiodination and biodistribution in tumor-bearing mice. Such compounds can be successfully labeled with radioactive iodine, offering insights for developing potent radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).

Antiviral Activities

Some derivatives of benzo[h]quinazolin-4(1H)-one, like 3-sulphonamido-quinazolin-4(3H)-one, have shown significant antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. These compounds have been synthesized using microwave techniques and evaluated for their antiviral properties (Selvam et al., 2007).

Synthesis Techniques

Advanced techniques for the synthesis of quinazolin-4(1H)-ones have been developed, focusing on copper-mediated tandem C(sp2)-H amination and annulation. These methods are significant for constructing quinazolin-4(1H)-one frameworks, demonstrating their broad applications in biological, pharmaceutical, and material fields (Hu et al., 2019).

Anticancer and Antimicrobial Activities

Novel derivatives of benzo[h]quinazolin-4(1H)-one have shown promising anticancer and antimicrobial activities. For instance, certain compounds demonstrated significant activity against breast cancer cell lines and various microbial strains, highlighting their therapeutic potential (Gali et al., 2014).

Hepatocellular Carcinogenesis

Studies have shown that 5H-benzo[h]thiazolo[2,3-b]quinazolines can ameliorate hepatocellular carcinogenesis in rats. These compounds have demonstrated potential in downregulating inflammatory mediators and reducing oxidative and metabolic stress, suggesting their utility in treating hepatocellular carcinoma (Keshari et al., 2017).

Modulation of Muscarinic Acetylcholine Receptor

Benzoquinazolinone derivatives have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. These findings are significant for exploring new therapeutic options in treating neurological disorders (Mistry et al., 2016).

Fluorescence Chemosensors

Compounds like Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex have been developed as sensitive fluorescence chemosensors for detecting thymidine nucleotides. Such research highlights the potential of benzo[h]quinazolin-4(1H)-one derivatives in biochemical sensing applications (Jung et al., 2015).

Safety And Hazards

The safety data sheet for Benzo[h]quinazolin-4(1H)-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Benzo[h]quinazolin-4(1H)-one involve its potential as a lead compound for anti-tumor agents targeting prostate cancer cells . Its synthesis method provides a straightforward strategy for the synthesis of quinazolin-4(3H)-ones .

properties

IUPAC Name

3H-benzo[h]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVYARVTSUNBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437166
Record name Benzo[h]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h]quinazolin-4(1H)-one

CAS RN

506418-75-3
Record name Benzo[h]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4(3H)-one was prepared as described in Example 2. To a suspension of 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4(3H)-one hydrochloride (0.050 g, 0.12 mmol) in 0.6 mL of dichloromethane was added triethylamine (0.012 g, 0.12 mmol). Upon dissolution of the suspension, 3-chloroperoxybenzoic acid (0.031 g, 0.13 mmol) was added and the mixture was stirred at rt for 15 h. The mixture was diluted with dichloromethane, washed with saturated aqueous sodium carbonate, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-10% methanol in dichloromethane, to provide the title compound that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 416.1967 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 8.99-8.96 (m, 1H), 8.29 (s, 1H), 8.12 (s, 1H), 7.98 (s, 1H), 7.79-7.76 (m, 1H), 7.65-7.59 (m, 2H), 6.91 (d, J=8.1 Hz, 1H), 4.61 (br s, 1H), 4.31 (s, 2H), 4.00 (br s, 1H), 2.50-2.40 (m, 1H), 2.41 (s, 3H), 2.26-2.21 (m, 1H), 2.06-1.98 (m, 1H), 1.98-1.82 (m, 3H), 1.58-1.40 (m, 3H).
Name
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4(3H)-one hydrochloride
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.012 g
Type
reactant
Reaction Step Two
Quantity
0.031 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Amino-N-[(1S,2S)-2-aminocyclohexyl]-4-bromo-2-naphthamide was prepared by the procedure described for the synthesis of 1-amino-4-bromo-N-[(1S,2S)-2-hydroxycyclohexyl]-2-naphthamide in Example 1. To a solution of 1-amino-N-[(1S,2S)-2-aminocyclohexyl]-4-bromo-2-naphthamide (0.460 g, 1.27 mmol) in 20 mL of dichloromethane was added di-tert-butyl dicarbonate (0.305 g, 1.40 mmol). The mixture was stirred at rt for 4 h and then purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes, to provide tert-butyl {(1S,2S)-2-[(1-amino-4-bromo-2-naphthoyl)amino]cyclohexyl)carbamate that gave a mass ion (ES+) of 463.9 for [M+H]+. The above prepared compound was converted to provide tert-butyl {(1S,2S)-2-[6-[(6-chloropyridin-3-yl)methyl]-4-oxobenzo[h]quinazolin-3(4H)-yl]cyclohexyl}carbamate by the procedure described for the synthesis of 6-[(6-chloropyridin-3-yl)methyl]-3-[(1S,2S)-2-hydroxylcyclohexyl]benzo[h]quinazolin-4(3H)-one in Example 2. To a solution of tert-butyl {(1S,2S)-2-[6-[(6-chloropyridin-3-yl)methyl]-4-oxobenzo[h]quinazolin-3(4H)-yl]cyclohexyl}carbamate (0.080 g, 0.15 mmol) in 2 mL of methanol was added hydrochloric acid (0.15 mL, 6 N aqueous, 0.92 mmol). The reaction was heated at 60° C. for 2 h, cooled to ambient temperature and concentrated in vacuo. The residue was concentrated twice with toluene. The residue was purified via preparative reverse phase HPLC to provide 3-[(1S,2S)-2-aminocyclohexyl]-6-[6-chloropyridin-3-yl)methyl]benzo[h]quinazolin-4(3H)-one that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 419.0 for [M+H]+: 1H NMR (400 MHz, d6-DMSO) δ 9.10-9.08 (m, 1H), 8.56 (br s, 1H), 8.27 (s, 1H), 8.14-8.12 (m, 1H), 8.04 (s, 1H), 7.80-7.75 (m, 3H), 7.43-7.36 (m, 1H), 4.60 (s, 2H), 2.31-2.24 (m, 2H), 2.12-1.94 (m, 4H), 1.70-1.56 (m, 4H). To a solution of the above prepared compound (0.025 g, 0.055 mmol) in 2 mL of dichloromethane at 0° C. was added triethylamine (0.023 mL, 0.16 mmol) and acetic anhydride (0.0078 mL, 0.082 mmol). The mixture was stirred at 0° C. for 2 h, diluted with dichloromethane and washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 10-100% ethyl acetate in hexanes, to provide the title compound that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 460.9 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 9.11-9.08 (m, 1H), 8.38 (s, 1H), 8.02 (s, 1H), 7.93-7.91 (m, 1H), 7.72-7.68 (m, 2H), 7.41-7.39 (m, 1H), 7.20-7.17 (m, 1H), 5.76-5.74 (m, 1H), 4.94-4.88 (m, 1H), 4.47 (s, 2H), 4.29-4.24 (m, 1H), 2.28-2.21 (m, 1H), 2.16-2.02 (m, 1H), 2.00-1.82 (m, 3H) 1.72 (s, 3H), 1.60-1.41 (m, 3H).
Name
6-[(6-chloropyridin-3-yl)methyl]-3-[(1S,2S)-2-hydroxylcyclohexyl]benzo[h]quinazolin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl {(1S,2S)-2-[6-[(6-chloropyridin-3-yl)methyl]-4-oxobenzo[h]quinazolin-3(4H)-yl]cyclohexyl}carbamate
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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